Bavachinin Bavachinin Bavachinin is a member of flavanones.
Bavachinin is a natural product found in Cullen corylifolium with data available.
See also: Cullen corylifolium fruit (part of).
Brand Name: Vulcanchem
CAS No.: 19879-30-2
VCID: VC21342438
InChI: InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1
SMILES:
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol

Bavachinin

CAS No.: 19879-30-2

Cat. No.: VC21342438

Molecular Formula: C21H22O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Bavachinin - 19879-30-2

CAS No. 19879-30-2
Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
IUPAC Name (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C21H22O4/c1-13(2)4-5-15-10-17-18(23)11-20(14-6-8-16(22)9-7-14)25-21(17)12-19(15)24-3/h4,6-10,12,20,22H,5,11H2,1-3H3/t20-/m0/s1
Standard InChI Key VOCGSQHKPZSIKB-FQEVSTJZSA-N
Isomeric SMILES CC(=CCC1=CC2=C(C=C1OC)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Canonical SMILES CC(=CCC1=CC2=C(C=C1OC)OC(CC2=O)C3=CC=C(C=C3)O)C

Chemical Structure and Properties

Chemical Identification

Bavachinin, also known as Bavachinin A or 7-O-Methylbavachin, is a natural flavanone with the molecular formula C21H22O4 . Its IUPAC name is (S)-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . This compound has been registered with several identifiers that facilitate its recognition in chemical databases and research publications.

Table 1: Chemical Identifiers of Bavachinin

Identifier TypeValue
CAS Number19879-30-2
European Community (EC) Number803-273-1
ChEBI IDCHEBI:184255
ChEMBL IDCHEMBL1551302
InChIKeyAvailable in chemical databases
Molecular Weight338.4 g/mol (calculated from formula)

Structural Features

Bavachinin possesses several key structural elements that contribute to its biological activity. It contains a flavanone core structure with a 4-hydroxyphenyl group at the C-2 position, a methoxy group at the C-7 position, and a 3-methylbut-2-enyl (prenyl) group at the C-6 position . The stereochemistry at the C-2 position is S-configuration, which is important for its biological activity .

Metabolism and Pharmacokinetics

Phase I Metabolism

Bavachinin undergoes extensive metabolism in the human body. Studies using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified three phase I metabolites (M1-M3) . These metabolites result from oxidation and isomerization reactions. The intrinsic clearance (CLint) values for M1 formation by HLM was measured at 89.4 μL min−1 mg−1, while M3 formation by HIM was 25.8 μL min−1 mg−1 .

Table 2: Phase I Metabolites of Bavachinin

MetaboliteRetention Time (min)[M+H]+ ionFormulaIdentification
Bavachinin (P0)6.71339.161C21H22O4Parent compound
M15.75355.158C21H22O5Mono-oxidated bavachinin
M26.09355.153C21H22O5Mono-oxidated bavachinin
M36.58355.155C21H22O5Isomerized bavachinin

Phase II Metabolism (Glucuronidation)

In addition to phase I metabolism, bavachinin also undergoes glucuronidation. One glucuronide (G1) has been detected after incubation with both HLM and HIM . The intrinsic clearance for G1 formation was found to be 270.2 μL min−1 mg−1 by HLM and 247.1 μL min−1 mg−1 by HIM, indicating that glucuronidation is a major metabolic pathway for bavachinin .

Metabolic Enzymes and Transporters

Several cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs) are involved in bavachinin metabolism. Research has identified CYP1A1, CYP1A2, CYP1B1, CYP2C8, and CYP2C19 as the main CYP enzymes participating in phase I metabolism . For phase II metabolism, UGT1A1 and UGT1A8 contribute significantly to bavachinin glucuronidation .

Efflux transporters also play critical roles in bavachinin disposition. Studies have identified breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 4 (MRP4) as the main transporters involved in bavachinin efflux .

Biological Activities

Synthetic Analogs and Improved Activity

Researchers have synthesized various bavachinin analogs to enhance its therapeutic potential. A library of 28 analogs, including aliphatic and aromatic ethers, epoxide, chalcone, oxime, semicarbazide, oxime ether, and triazole derivatives, has been developed and evaluated for cytotoxicity against multiple cancer cell lines .

Several analogs exhibited improved cytotoxic profiles compared to bavachinin. Notably, a 1,2,3-triazole analog (17i) showed remarkable activity with IC50 values of 7.72, 16.08, 7.13, and 11.67 μM against lung (A549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines, respectively . This represents a three to four-fold improvement in cytotoxicity against HCT-116 and A549 cell lines compared to the parent molecule .

Mechanistic studies of the lead analog (17i) revealed that it inhibits colony formation and in vitro migration of human colon cancer cells (HCT-116) . Additionally, it induces morphological changes and mediates apoptotic cell death in HCT-116 cells by disturbing mitochondrial membrane potential (MMP) and inducing poly(ADP-ribose) polymerase (PARP) cleavage .

Anti-osteoporosis Activity

Structure-Activity Relationship

The structure-activity relationship (SAR) of bavachinin has been investigated through the synthesis and evaluation of various analogs. These studies provide insights into which structural features are critical for its biological activities.

Key findings from SAR studies include:

  • The flavanone core structure is essential for activity

  • Modifications to the prenyl group can significantly affect potency

  • Introduction of triazole moieties can enhance cytotoxic effects against cancer cell lines

  • The phenolic hydroxyl group plays a role in the compound's antioxidant properties

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective bavachinin derivatives with improved pharmacological profiles.

Analytical Methods for Detection

Analytical methods for detecting bavachinin and its metabolites include ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF-MS) . This sophisticated technique allows for the accurate identification and quantification of bavachinin and its metabolites in various biological matrices.

The extracted ion chromatograms (EIC) analysis has been used to identify bavachinin and its phase I metabolites (M1-M3) as well as its glucuronide (G1) . Mass spectrometric fragmentation patterns provide valuable information for structural elucidation of these compounds.

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